

Application Note: High-Throughput Quantification of Bassianin using UPLC-Q-Orbitrap MS

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Compound of Interest

Compound Name: *Bassianin*

Cat. No.: *B3025745*

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Abstract

This application note details a robust and sensitive method for the detection and quantification of **Bassianin**, a secondary metabolite produced by the entomopathogenic fungus *Beauveria bassiana*, using Ultra-Performance Liquid Chromatography coupled to a Quadrupole-Orbitrap Mass Spectrometer (UPLC-Q-Orbitrap MS). This method provides high resolution and accurate mass capabilities, ensuring excellent selectivity and sensitivity for the analysis of **Bassianin** in complex matrices. The described protocol is suitable for researchers in natural product discovery, insecticide development, and mycotoxin analysis.

Introduction

Bassianin is one of several insecticidal secondary metabolites produced by *Beauveria bassiana*, a fungus widely utilized as a biocontrol agent.[1][2] The accurate detection and quantification of **Bassianin** are crucial for understanding the insecticidal mechanisms of *B. bassiana*, for quality control in the production of biopesticides, and for assessing its potential applications in drug development. The UPLC-Q-Orbitrap MS platform offers superior analytical performance for this purpose, combining the high separation efficiency of UPLC with the high-resolution, accurate-mass (HRAM) capabilities of the Orbitrap mass analyzer.[3]

Experimental

Sample Preparation

A reliable extraction method is critical for the accurate quantification of **Bassianin**. The following protocol is adapted from a validated method for the extraction of secondary metabolites from *B. bassiana*-infected insect larvae.^{[1][4]}

Materials:

- *B. bassiana*-infected sample (e.g., insect larvae, fungal culture)
- 70% Ethanol (HPLC grade)
- Mortar and pestle or homogenizer
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.22 µm)
- LC-MS vials

Protocol:

- Homogenize the sample in 70% ethanol. For insect larvae, grinding in the solvent is effective.
- Subject the homogenate to ultrasonic treatment for 30 minutes to enhance extraction efficiency.
- Centrifuge the extract to pellet solid debris.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

UPLC Conditions

The chromatographic separation is optimized for the analysis of **Bassianin** and other related mycotoxins.

Parameter	Value
System	UPLC System compatible with Q-Orbitrap MS
Column	C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	2 µL
Column Temperature	40°C
Autosampler Temp.	10°C
Gradient	See Table 1

Table 1: UPLC Gradient Program

Time (min)	% Mobile Phase A
0.0–1.0	90
1.0–3.0	65
3.0–5.0	40
5.0–9.0	10
9.0–11.0	0
11.0–13.0	0

Q-Orbitrap MS Conditions

The high-resolution and accurate mass capabilities of the Q-Orbitrap MS are leveraged for the selective detection and reliable quantification of **Bassianin**.

Parameter	Value
System	Q-Orbitrap Mass Spectrometer
Ionization Mode	Heated Electrospray Ionization (HESI), Negative Ion Mode
Spray Voltage	4.30 kV
Capillary Temp.	320°C
Sheath Gas Flow	30 L/min
Auxiliary Gas Flow	10 L/min
Sweep Gas Flow	1 L/min
Heater Temp.	200°C
Scan Mode	Full MS-dd-MS ² (Full Scan with data-dependent MS/MS)
Data Analysis	Xcalibur 4.5 software or equivalent

Quantitative Data

The method has been validated for the quantification of **Bassianin**, demonstrating good linearity and sensitivity. The following table summarizes the key quantitative parameters.

Table 2: Quantitative Parameters for **Bassianin** Analysis

Parameter	Value	Reference
Precursor Ion ([M-H] ⁻)	394.1616 m/z	
Collision Energy (CE)	27 eV	
Fragment Ions (m/z)	332.4135, 320.0887, 164.9900, 92.0759	
Linearity (R ²)	0.9963	
Concentration Range	100–2000 µg/L	
Limit of Detection (LOD) Range	8.3 - 24.7 µg/L	
Limit of Quantification (LOQ) Range	27.8 - 85.2 µg/L	
Recovery	80–115%	
Precision	0.1–8.0%	

Note: The LOD and LOQ ranges are for a group of eight mycotoxins, including **Bassianin**.

Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve

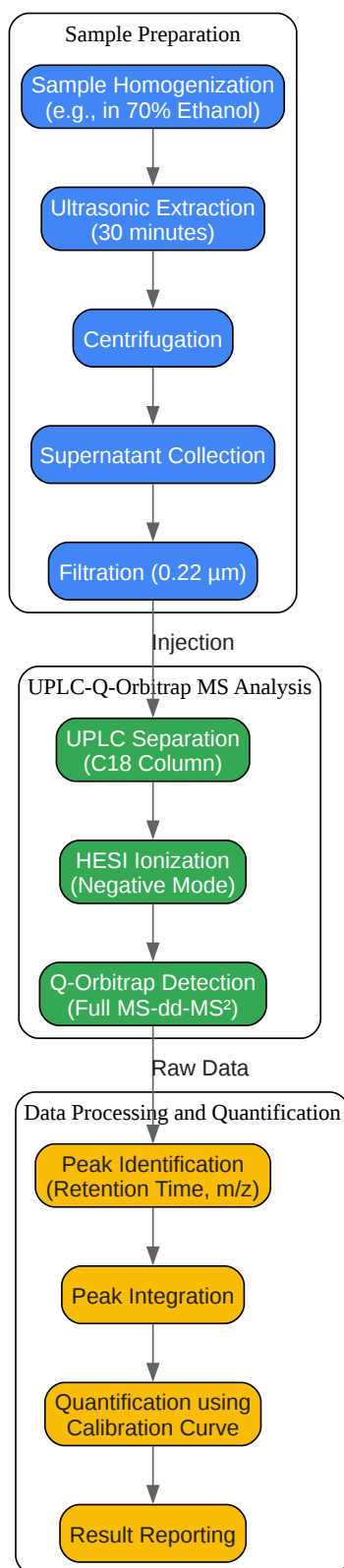
- Prepare a stock solution of **Bassianin** standard in a suitable solvent (e.g., methanol or ethanol).
- Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 100 to 2000 µg/L.
- Inject each calibration standard into the UPLC-Q-Orbitrap MS system.
- Construct a calibration curve by plotting the peak area of the most intense fragment ion of **Bassianin** against the corresponding concentration.

- Perform a linear regression analysis to determine the linearity (R^2) of the calibration curve.

Protocol 2: Sample Analysis and Quantification

- Prepare the sample extract as described in the "Sample Preparation" section.
- Inject the prepared sample extract into the UPLC-Q-Orbitrap MS system.
- Identify the **Bassianin** peak in the chromatogram based on its retention time and the presence of the precursor and fragment ions.
- Integrate the peak area of the quantifier fragment ion for **Bassianin**.
- Calculate the concentration of **Bassianin** in the sample using the linear regression equation obtained from the calibration curve.

Visualizations



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Caption: Experimental workflow for **Bassianin** detection and quantification.

Conclusion

The UPLC-Q-Orbitrap MS method presented in this application note provides a highly selective, sensitive, and reliable approach for the detection and quantification of **Bassianin**. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, along with the established quantitative parameters, offer a comprehensive guide for researchers. This method can be readily implemented in laboratories for routine analysis of **Bassianin** in various sample matrices, thereby supporting advancements in insecticide research and development, as well as in the broader field of natural product analysis.

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